Cas no 1937236-84-4 (3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide)
3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide
- Benzenecarboximidamide, 3-chloro-N-hydroxy-5-methyl-
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- Inchi: 1S/C8H9ClN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)
- InChI Key: MXROIPSJEBLKEO-UHFFFAOYSA-N
- SMILES: C1(C(NO)=N)=CC(C)=CC(Cl)=C1
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 315.9±52.0 °C(Predicted)
- pka: 14.17±0.50(Predicted)
3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-747137-0.05g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 0.05g |
$719.0 | 2023-06-04 | ||
| Enamine | EN300-747137-0.1g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 0.1g |
$755.0 | 2023-06-04 | ||
| Enamine | EN300-747137-0.25g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 0.25g |
$789.0 | 2023-06-04 | ||
| Enamine | EN300-747137-0.5g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 0.5g |
$823.0 | 2023-06-04 | ||
| Enamine | EN300-747137-1.0g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 1g |
$857.0 | 2023-06-04 | ||
| Enamine | EN300-747137-2.5g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 2.5g |
$1680.0 | 2023-06-04 | ||
| Enamine | EN300-747137-5.0g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 5g |
$2485.0 | 2023-06-04 | ||
| Enamine | EN300-747137-10.0g |
3-chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide |
1937236-84-4 | 10g |
$3683.0 | 2023-06-04 |
3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide
Recent Advances in the Study of 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide (CAS: 1937236-84-4)
3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide (CAS: 1937236-84-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique hydroxamic acid derivative structure, has shown promising potential in various therapeutic applications, particularly in the inhibition of metalloenzymes such as histone deacetylases (HDACs). Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing new insights into its therapeutic utility.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide, highlighting its improved yield and purity through optimized catalytic processes. The research demonstrated that the compound exhibits high selectivity for HDAC isoforms, particularly HDAC6, which is implicated in neurodegenerative diseases and cancer. The study also reported its enhanced bioavailability and stability in physiological conditions, making it a viable candidate for further preclinical development.
In addition to its role as an HDAC inhibitor, recent investigations have uncovered its potential as an anti-inflammatory agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the compound's ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in vitro and in vivo. These findings suggest its applicability in treating chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Further research has also explored the structural-activity relationship (SAR) of 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide. Computational modeling and X-ray crystallography studies have revealed that the chloro and hydroxy functional groups are critical for its binding affinity to target enzymes. These insights are guiding the design of next-generation derivatives with improved efficacy and reduced off-target effects.
Despite these advancements, challenges remain in the clinical translation of 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide. Pharmacokinetic studies indicate the need for formulation optimization to address its rapid clearance in vivo. Ongoing research is focused on developing prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic index.
In conclusion, 3-Chloro-N'-hydroxy-5-methylbenzenecarboximidamide (CAS: 1937236-84-4) represents a promising scaffold for drug development, with multifaceted applications in oncology, neurology, and immunology. Continued research into its mechanisms and derivatives is expected to yield novel therapeutics in the coming years.
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